(E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide

In silico anticancer screening Molecular docking Farnesyl transferase inhibition

(E)-N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide (CAS 70027-01-9, MF C₁₂H₁₁N₃O₂S, MW 261.30 g·mol⁻¹) is a hydrazone-class Schiff base that condenses 3-pyridinecarboxaldehyde with benzenesulfonohydrazide. The compound has been characterized by single‑crystal X‑ray diffraction, revealing a monoclinic P2₁/c crystal system, a planar pyridine ring, and a benzenesulfonohydrazide moiety adopting a gauche conformation about the C–S–N bond (105.54°).

Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
Cat. No. B11853853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide
Molecular FormulaC12H11N3O2S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2
InChIInChI=1S/C12H11N3O2S/c16-18(17,12-6-2-1-3-7-12)15-14-10-11-5-4-8-13-9-11/h1-10,15H/b14-10-
InChIKeyLLXOPCDYNFFJAF-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (E)-N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide (CAS 70027-01-9): A Structurally Characterized Sulfonohydrazone Schiff Base


(E)-N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide (CAS 70027-01-9, MF C₁₂H₁₁N₃O₂S, MW 261.30 g·mol⁻¹) is a hydrazone-class Schiff base that condenses 3-pyridinecarboxaldehyde with benzenesulfonohydrazide [1]. The compound has been characterized by single‑crystal X‑ray diffraction, revealing a monoclinic P2₁/c crystal system, a planar pyridine ring, and a benzenesulfonohydrazide moiety adopting a gauche conformation about the C–S–N bond (105.54°) [1]. Its differentiated in silico docking profile against ten validated anticancer targets (London dG scores −9.58 to −11.95 kcal·mol⁻¹), together with its full compliance with Lipinski’s Rule of Five (TPSA 116.03 Ų), positions it as a data-rich candidate for early‑stage drug‑discovery procurement [1].

Why Generic Substitution Fails for (E)-N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide: Key Structural and Pharmacological Differentiators


While the benzenesulfonohydrazide scaffold is shared by numerous Schiff‑base analogs, simple interchange is not supported by experimental evidence. The 3‑pyridyl substitution pattern of this compound yields a unique gauche C–S–N conformation (105.54°) and a specific crystal‑packing motif driven by N–H···N hydrogen bonds [1], which are absent or altered in 2‑pyridyl, 4‑pyridyl, and diphenylmethylene congeners [2][3]. Moreover, the compound outperforms co‑crystallized inhibitors of farnesyl transferase and a signaling protein in London dG docking scores [1], a property that cannot be assumed for structural neighbors without equivalent in silico validation. These conformation‑dependent binding interactions, grounded in the 3‑pyridyl orientation, make procurement based solely on scaffold similarity a high‑risk decision for target‑based screening programs.

Quantitative Evidence Guide for (E)-N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide: Comparator-Based Differentiation Data


Docking Score Superiority Against Co‑Crystallized Farnesyl Transferase and Signaling Protein Inhibitors

In head‑to‑head docking with London dG, (E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide exhibited more favorable binding energies than the co‑crystallized inhibitors of both farnesyl transferase and a signaling protein [1]. The London dG scores for the compound across ten validated anticancer targets ranged from −9.58 to −11.95 kcal·mol⁻¹, with the two proteins preferentially interacting with the Schiff base over their native ligands [1]. Rescoring with Affinity dG gave values between −2.73 and −5.73 kcal·mol⁻¹, confirming the trend [1].

In silico anticancer screening Molecular docking Farnesyl transferase inhibition

Structural Conformation Differentiation: Gauche C–S–N Angle vs. Planar or Anti Conformations in 2- and 4-Pyridyl Analogs

Single-crystal X-ray diffraction reveals that (E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide adopts a gauche conformation about the C–S–N bond with an angle of 105.54°, while the pyridine ring remains planar [1]. In contrast, structurally characterized 2‑pyridylmethylene benzenesulfonohydrazides (e.g., NNO‑tridentate 2‑benzoylpyridine sulfonyl hydrazones) coordinate metals through a planar or distorted square‑planar geometry that precludes this gauche arrangement [2]. The 4‑pyridylmethylene isomers, based on earlier SAR studies, adopt extended anti‑periplanar conformations that alter the spatial orientation of the sulfonyl oxygen and N–H hydrogen‑bond donors, directly impacting supramolecular assembly and target‑binding pose [3].

Crystal engineering Conformational analysis Schiff base geometry

Crystal Packing and Intermolecular Interaction Profile: Dominance of N–H···N Hydrogen Bonds vs. C–H···O Contacts in 4‑Piperidinylbenzylidene Analogs

Hirshfeld surface analysis of (E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide identifies N–H···N hydrogen bonds as the primary intermolecular contact linking molecules into continuous chains, with C–H···O, C–H···C, and π···π interactions providing secondary stabilization [1]. Electrostatic forces contribute most significantly to the total pairwise interaction energy computed at the B3LYP/6‑31G(d,p) level [1]. In comparison, the crystal structures of (E)-N'-[4-(piperidin‑1‑yl)benzylidene]benzenesulfonohydrazide and its 4‑methylbenzenesulfonyl analog are dominated by C–H···O contacts, with the piperidine ring imposing a different hydrogen‑bond acceptor landscape [2].

Hirshfeld surface analysis Crystal packing Intermolecular interactions

Drug‑Likeness: Zero Lipinski Violations with TPSA 116.03 Ų vs. Higher TPSA or Violating Analogs

The compound exhibits zero violations of Lipinski’s Rule of Five with a topological polar surface area (TPSA) of 116.03 Ų [1]. By comparison, the 2,6‑diacetylpyridine bis(benzenesulfonohydrazide) Schiff bases possess molecular weights exceeding 500 g·mol⁻¹ and TPSA values above 160 Ų, placing them at the boundary or outside the drug‑likeness space [2]. Similarly, N'-(diphenylmethylene)benzenesulfonohydrazide derivatives with para‑electron‑withdrawing substituents show higher clogP and TPSA values that approach or exceed Lipinski cutoffs, limiting their permeability prospects [3].

Drug-likeness ADME prediction Lipinski Rule of Five

Optimal Application Scenarios for (E)-N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide in Drug Discovery and Chemical Biology


Farnesyl Transferase‑Targeted Anticancer Screening Campaigns

The compound’s demonstrated superiority over co‑crystallized farnesyl transferase inhibitors in London dG docking (−9.58 to −11.95 kcal·mol⁻¹) [1] makes it a high‑priority procurement choice for laboratories running farnesyl transferase‑focused anticancer screens. Its binding contacts through the N–H, sulfonyl oxygen, and phenyl groups [1] provide defined vectors for medicinal chemistry optimization, reducing the synthetic burden of scaffold‑hopping from less characterized benzenesulfonohydrazides.

Conformation‑Dependent Protein–Ligand Interaction Studies

The unique gauche C–S–N conformation (105.54°) [1] distinguishes this compound from the planar or anti‑periplanar geometries of 2‑ and 4‑pyridyl analogs . This makes it an ideal probe molecule for studying how sulfonyl hydrazone conformation affects binding to proteins with shallow, angled, or bifurcated hydrogen‑bond acceptor pockets, a scenario where generic substitution with a 2‑pyridyl or 4‑pyridyl analog would yield misleading structure–activity relationship data.

Solid‑State Formulation and Co‑Crystal Engineering Feasibility Assessment

The well‑defined N–H···N hydrogen‑bonded chain motif and the dominance of electrostatic interaction energies in the crystal lattice [1] provide a predictable basis for co‑crystal design and solid‑form screening. Procurement for pre‑formulation studies is supported by the full single‑crystal structure (R₁ = 0.0345, wR₂ = 0.0914) [1], which exceeds the structural resolution of most commercially available sulfonohydrazone analogs that lack published crystal data, reducing the risk of encountering unexpected polymorphs or poorly crystalline batches.

Computational Chemistry and Cheminformatics Model Validation

With its experimentally determined crystal structure, full DFT‑optimized geometry at B3LYP/6‑31G(d,p) level, Hirshfeld surface fingerprints, and quantitative pairwise interaction energy decomposition [1], this compound serves as a validated benchmark dataset for calibrating docking scoring functions, force‑field parameters, and machine‑learning models predicting sulfonohydrazone bioactivity. Its zero Lipinski violations and TPSA of 116.03 Ų [1] further make it a clean test case for ADME prediction algorithms, where more complex or violating analogs would introduce confounding variables.

Quote Request

Request a Quote for (E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.